Methyl 4-({[4-(2-fluorophenyl)piperazin-1-yl]acetyl}amino)benzoate
Overview
Description
Methyl 4-({[4-(2-fluorophenyl)piperazin-1-yl]acetyl}amino)benzoate is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[4-(2-fluorophenyl)piperazin-1-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions.
Acetylation: The acetyl group is added to the piperazine derivative using acylating agents under basic conditions.
Esterification: The final step involves esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(2-fluorophenyl)piperazin-1-yl]acetyl}amino)benzoate undergoes several types of chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 4-({[4-(2-fluorophenyl)piperazin-1-yl]acetyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting specific receptors and enzymes.
Biological Studies: The compound is used to study the effects of fluorophenyl-piperazine derivatives on biological systems.
Pharmacology: It serves as a lead compound in the development of new pharmacological agents.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 4-({[4-(2-fluorophenyl)piperazin-1-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: Similar in structure but differs in the substitution pattern.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Another piperazine derivative with different functional groups.
Uniqueness
Methyl 4-({[4-(2-fluorophenyl)piperazin-1-yl]acetyl}amino)benzoate is unique due to its specific substitution pattern and the presence of both fluorophenyl and acetyl groups, which confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
methyl 4-[[2-[4-(2-fluorophenyl)piperazin-1-yl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-27-20(26)15-6-8-16(9-7-15)22-19(25)14-23-10-12-24(13-11-23)18-5-3-2-4-17(18)21/h2-9H,10-14H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUNFQYZKWDWNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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